Potency Differential: 500-Fold Lower EC50 in HeLa Cells vs. (S)-DNMDP
(R)-Dnmdp demonstrates a stark, 500-fold increase in cytotoxic potency compared to its (S)-enantiomer in HeLa cervical cancer cells [1]. This establishes the absolute requirement for the (R) stereoisomer for biological activity. The (S)-enantiomer shows essentially no cytotoxic effect in this assay.
| Evidence Dimension | Cytotoxicity (EC50) |
|---|---|
| Target Compound Data | EC50: 10-100 nM (low nanomolar range) |
| Comparator Or Baseline | (S)-DNMDP: > 5,000 nM (non-cytotoxic) |
| Quantified Difference | 500-fold lower EC50 |
| Conditions | HeLa cell line, 48-hour treatment |
Why This Matters
This confirms that only the enantiomerically pure (R)-form is viable for research; use of racemic or (S)-enantiomer will yield false negatives in cell-based assays.
- [1] de Waal L, Lewis TA, Rees MG, et al. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics. Nat Chem Biol. 2016;12(2):102-108. View Source
